4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide
Description
4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide is a structurally complex molecule featuring two key moieties: a 4-oxo-4H-chromene (coumarin) scaffold and a 1,3,6-trimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole system linked via a carboxamide bridge. The benzo[c][1,2,5]thiadiazole ring is sulfonated (2,2-dioxido) and methyl-substituted at positions 1, 3, and 6, which likely enhances its electronic and steric properties. The 4-oxo-chromene moiety is a hallmark of bioactive molecules, often associated with antioxidant, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
4-oxo-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-11-8-14-15(22(3)28(25,26)21(14)2)9-13(11)20-19(24)18-10-16(23)12-6-4-5-7-17(12)27-18/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBIGOWSIQQSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous derivatives in the literature. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycles: The target compound’s benzo[c]thiadiazole system distinguishes it from thiazole (e.g., ), thiazolidine (), and triazole () derivatives. The 4-oxo-chromene moiety shares similarities with coumarin derivatives (e.g., ), which are known for DNA intercalation and topoisomerase inhibition. However, substitution at the 2-position (carboxamide) may alter binding modes compared to 3-carboxamide coumarins .
Substituent Effects :
- Methyl groups (1,3,6-trimethyl on benzo[c]thiadiazole) likely improve metabolic stability and lipophilicity compared to halogenated (e.g., 4-chlorophenyl in ) or polar (e.g., hydroxyl in ) substituents.
- The sulfone group may confer stronger electrostatic interactions with enzyme active sites, analogous to sulfonamide-containing kinase inhibitors .
Synthesis Strategies :
- The target compound’s synthesis likely involves amide coupling between 4-oxo-4H-chromene-2-carboxylic acid and the amine-functionalized benzo[c]thiadiazole, paralleling methods for thiazole-carboxamides (e.g., EDCI/HOBt-mediated coupling ).
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing 4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide?
- Methodology :
- Step 1 : Construction of the benzo[c][1,2,5]thiadiazole core via cyclization of substituted benzene precursors with sulfur and nitrogen sources under reflux conditions .
- Step 2 : Introduction of methyl groups at positions 1, 3, and 6 using alkylation or methylation reagents (e.g., methyl iodide) .
- Step 3 : Coupling of the chromene-2-carboxamide moiety via amide bond formation. Acid chloride intermediates (from chromene-carboxylic acid) react with the amino group on the thiadiazole ring under basic conditions (e.g., Et₃N) .
- Key parameters : Reaction yields (64–76%) depend on solvent choice (DMF, ethanol) and catalyst optimization .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Techniques :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirms methyl group environments (δ 2.1–3.0 ppm for CH₃) and aromatic proton coupling patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 417.388 for analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Critical factors :
- Temperature : Reflux (e.g., ethanol at 78°C) ensures complete reaction for cyclization steps .
- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation reduces side reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful purification to remove residues .
Q. How can contradictions in spectral data (e.g., ambiguous NMR peaks) be resolved?
- Approach :
- X-ray crystallography : Provides unambiguous structural confirmation. SHELX programs refine crystal structures, resolving ambiguities in substituent positioning .
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., methyl groups at positions 1, 3, and 6) .
- Comparative analysis : Cross-reference with analogs (e.g., 4-oxo-N-(2-(4-(trifluoromethyl)-tetrahydroquinazolin-2-yl)ethyl)-chromene-2-carboxamide) to validate chemical shifts .
Q. What strategies are used to investigate the compound's mechanism of action in biological systems?
- Methodology :
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Molecular docking : Software like AutoDock models interactions between the chromene-carboxamide moiety and target proteins (e.g., GSK-3β) .
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
